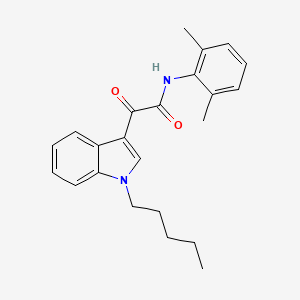![molecular formula C18H11BrN2O4 B14948046 (4Z)-2-(2-bromophenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B14948046.png)
(4Z)-2-(2-bromophenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a nitrophenyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Formation of the Propenylidene Moiety: The propenylidene group can be formed through a condensation reaction involving an aldehyde and a ketone.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid or a nitrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromophenyl group, which can affect its behavior in various chemical reactions.
相似化合物的比较
Similar Compounds
2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-METHOXYPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE: Similar structure but with a methoxy group instead of a nitro group.
2-(2-CHLOROPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is unique due to the combination of its bromophenyl and nitrophenyl groups, which impart distinct electronic and steric properties
属性
分子式 |
C18H11BrN2O4 |
|---|---|
分子量 |
399.2 g/mol |
IUPAC 名称 |
(4Z)-2-(2-bromophenyl)-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11BrN2O4/c19-15-6-2-1-5-14(15)17-20-16(18(22)25-17)7-3-4-12-8-10-13(11-9-12)21(23)24/h1-11H/b4-3+,16-7- |
InChI 键 |
JOGIMWVUZDNMFX-DORXXBADSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)Br |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947964.png)
![N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14947966.png)
![4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide](/img/structure/B14947974.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B14947977.png)
![ethyl 4-({[(2Z)-3-butyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947987.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14947994.png)
![1-{[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl}-2-naphthol](/img/structure/B14948010.png)
![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948018.png)
![(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14948024.png)

![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B14948033.png)

![Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B14948040.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B14948054.png)
